molecular formula C9H11NO3 B6248203 (2R)-2-(N-hydroxyamino)-3-phenylpropanoic acid CAS No. 35016-65-0

(2R)-2-(N-hydroxyamino)-3-phenylpropanoic acid

Cat. No.: B6248203
CAS No.: 35016-65-0
M. Wt: 181.19 g/mol
InChI Key: VTPJSQTVPKSYCB-MRVPVSSYSA-N
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Description

(2R)-2-(N-Hydroxyamino)-3-phenylpropanoic acid is a chiral α-hydroxyamino acid derivative characterized by a phenyl group at the C3 position and an N-hydroxyamino (-NHOH) substituent at the C2 position in the (2R) configuration. The stereochemistry at C2 and the electronic properties of the N-hydroxyamino group differentiate it from related phenylpropanoic acid derivatives.

Properties

CAS No.

35016-65-0

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2R)-2-(hydroxyamino)-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c11-9(12)8(10-13)6-7-4-2-1-3-5-7/h1-5,8,10,13H,6H2,(H,11,12)/t8-/m1/s1

InChI Key

VTPJSQTVPKSYCB-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NO

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NO

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

  • N-Hydroxyamino (-NHOH): This group in the target compound is unique among the analogs.
  • Primary Amino (-NH₂): Found in (2R)-2-amino-3-phenylpropanoic acid, this group is more basic and nucleophilic, making it suitable for condensation reactions in peptide synthesis .
  • Ethoxycarbonylamino (-NHCOOEt): This carbamate group in ’s compound enhances stability against enzymatic degradation but reduces hydrogen-bonding capacity compared to -NHOH .
  • Hydroxyl (-OH): Present in phenyllactic acid (), this group confers acidity (pKa ~3) and facilitates transport via the large neutral amino acid transporter (LNAAT) .

Stereochemical and Electronic Effects

  • The (2R) configuration in the target compound and its analogs influences binding to chiral biological targets. For example, (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoic acid () demonstrates how stereochemistry affects intermolecular interactions in crystal structures .
  • Electron-withdrawing groups (e.g., -CF₃ in ) increase acidity and alter electronic distribution, whereas bulky substituents like adamantyl () hinder molecular packing and receptor binding .

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